molecular formula C15H15NO4 B6244453 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol CAS No. 58278-86-7

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

Cat. No.: B6244453
CAS No.: 58278-86-7
M. Wt: 273.3
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Description

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is an organic compound with the molecular formula C15H15NO4. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol typically involves the nitration of 1-[2-(benzyloxy)phenyl]ethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

58278-86-7

Molecular Formula

C15H15NO4

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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